4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid

Medicinal Chemistry Scaffold Design Quinazolinone SAR

4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid (CAS 878259-64-4) is a synthetic quinazolin-4-one derivative featuring a butanoic acid side chain at the N3 position and electron-donating 6,7-dimethoxy substituents on the fused benzene ring. It belongs to the broader class of N3-substituted quinazolin-4-ones, a privileged scaffold in medicinal chemistry associated with diverse biological activities including anti-inflammatory, anticancer, and antimicrobial effects.

Molecular Formula C14H16N2O5
Molecular Weight 292.291
CAS No. 878259-64-4
Cat. No. B2612262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid
CAS878259-64-4
Molecular FormulaC14H16N2O5
Molecular Weight292.291
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O)OC
InChIInChI=1S/C14H16N2O5/c1-20-11-6-9-10(7-12(11)21-2)15-8-16(14(9)19)5-3-4-13(17)18/h6-8H,3-5H2,1-2H3,(H,17,18)
InChIKeyKZQSTSRWNBBLFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid (CAS 878259-64-4) – Chemical Background and Procurement Context


4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid (CAS 878259-64-4) is a synthetic quinazolin-4-one derivative featuring a butanoic acid side chain at the N3 position and electron-donating 6,7-dimethoxy substituents on the fused benzene ring . It belongs to the broader class of N3-substituted quinazolin-4-ones, a privileged scaffold in medicinal chemistry associated with diverse biological activities including anti-inflammatory, anticancer, and antimicrobial effects [1]. The compound is commercially available as a research-grade building block from multiple vendors in purities ≥95% . Its structure differs from more common C2-substituted quinazolinones by placing the butanoic acid linker directly on the N3 lactam nitrogen, which alters both the spatial orientation of the carboxylate pharmacophore and the hydrogen-bonding surface of the molecule .

Why Generic Quinazolinone Butanoic Acids Cannot Substitute for 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid in Structure–Activity-Dependent Workflows


In-class quinazolin-4-one butanoic acid analogs cannot be interchanged with the target compound because the N3 vs. C2 placement of the butanoic acid linker and the presence or absence of 6,7-dimethoxy groups produce non-equivalent molecular recognition profiles [1]. The Chao et al. (1999) study demonstrated that TNF-α inhibitory activity in this scaffold class is exquisitely sensitive to both the alkanoic acid chain length (four carbons optimal) and the nature of ring substituents, where electron-donating amino groups at the 6- and 7-positions produced single-digit micromolar IC₅₀ values while other substituents (fluoro, bromo, nitro, acetyl) caused significant loss of activity [1]. The target compound's 6,7-dimethoxy substitution pattern is sterically and electronically distinct from the 6,7-diamino motif found in the most potent analogs (compounds 75 and 76), occupying an intermediate property space that may be useful for fine-tuning potency, solubility, and off-target selectivity in hit-to-lead optimization [1]. Simple substitution with the unsubstituted analog 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid (CAS 25818-89-7, MW 232.24) or the amino-linked variant 4-((6,7-dimethoxyquinazolin-4-yl)amino)butanoic acid (CAS 886499-95-2) will alter both the hydrogen-bonding capacity and the conformational flexibility of the carboxylic acid side chain, leading to unpredictable changes in target engagement .

Product-Specific Quantitative Evidence Guide for 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid (CAS 878259-64-4)


Structural Differentiation at the N3 Position: Butanoic Acid Linker Regiochemistry vs. C2-Substituted Analogs

The target compound positions the butanoic acid chain at the N3 lactam nitrogen of the quinazolin-4-one core, whereas the more common regioisomer 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid (CAS 95494-51-2) places the same linker at the C2 position . This regiochemical difference alters the dihedral angle between the carboxylate and the heterocyclic plane, affecting the pharmacophore geometry accessible for target binding [1]. The N3-linked architecture is consistent with the series described by Chao et al. (1999), where N3-alkanoic acid esters on the quinazolin-4-one core were specifically optimized for TNF-α inhibition, and the four-carbon chain length was found to be optimal [1].

Medicinal Chemistry Scaffold Design Quinazolinone SAR

TNF-α Inhibitory Activity of the Direct Ethyl Ester Analog: A Quantitative Benchmark

The ethyl ester prodrug form of the target compound, 4-(6,7-dimethoxy-4-oxo-4H-quinazolin-3-yl)-butyric acid ethyl ester (CHEMBL127259, BDBM50081327), was tested in the Chao et al. (1999) study for inhibition of TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) [1]. It demonstrated an IC₅₀ of 3000 nM [1]. The target free acid is the direct hydrolysis product of this ethyl ester and is anticipated to serve as the active carboxylic acid species following esterase-mediated cleavage [2]. This IC₅₀ value places the 6,7-dimethoxy-substituted analog in an intermediate potency range within the quinazolin-4-one series, where the 6,7-diamino derivatives (compounds 75 and 76) achieved ~5000 nM IC₅₀ values [2], while the unsubstituted and halogenated analogs showed substantially weaker or abolished activity [2].

Anti-inflammatory TNF-alpha In Vitro Pharmacology

Hydrogen Bond Acceptor Count Advantage Over the Unsubstituted N3-Butanoic Acid Core Analog

The 6,7-dimethoxy substitution on the target compound increases the hydrogen bond acceptor count to 7 (six HBA from the quinazolin-4-one core and carboxylate, plus an additional HBA from the two methoxy oxygen atoms), compared to 5 hydrogen bond acceptors for the unsubstituted analog 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid (CAS 25818-89-7) . This difference in HBA count is relevant for modulating solubility, permeability, and target–ligand hydrogen-bonding networks [1].

Physicochemical Properties Drug-likeness Medicinal Chemistry Design

Molecular Weight Differentiation from the Amino-Linked Dimethoxyquinazoline Analog

The target compound (MW 292.29) is structurally and compositionally distinct from the amino-linked analog 4-((6,7-dimethoxyquinazolin-4-yl)amino)butanoic acid (CAS 886499-95-2, MW 291.30) . Although the molecular weights are nearly identical (ΔMW ≈ 1 Da), the target compound contains a direct N–C bond between the quinazolin-4-one nitrogen and the butanoic acid chain, while the comparator features an exocyclic NH linker that introduces an additional hydrogen bond donor and increases conformational flexibility at the point of attachment to the quinazoline ring . The target compound has 1 hydrogen bond donor vs. 2 for the amino-linked analog , which may reduce efflux transporter recognition and improve membrane permeation [1].

Building Block Selection Fragment-Based Drug Discovery Molecular Properties

Procurement-Ready Physical Form and Purity Specification vs. In-House Synthesis of Sensitive Intermediates

The target compound is commercially available as a solid with a purity specification of ≥95% from multiple independent suppliers, including Sigma-Aldrich (AldrichCPR CDS012856), ChemScene (CS-0241935), and Enamine (EN300-24191) [1]. Storage conditions are defined (sealed in dry, 2–8°C) and hazard classification is documented (GHS07 Warning, Acute Tox. 4 Oral) . In contrast, the direct ethyl ester analog (CHEMBL127259) is not listed as a stockable catalog product from major suppliers, requiring custom synthesis [2]. This off-the-shelf availability reduces lead time for hit validation and SAR expansion compared to C2-substituted or ester-protected analogs that may require multi-step in-house preparation [1].

Chemical Procurement Building Block Sourcing Purity Specification

Best Research and Industrial Application Scenarios for 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid (CAS 878259-64-4)


Hit-to-Lead Optimization in TNF-α Inhibitor Programs Using the Ethyl Ester Activity Benchmark

The Chao et al. (1999) study established that the ethyl ester of this compound inhibits TNF-α production with an IC₅₀ of 3000 nM in LPS-stimulated human PBMCs [1]. The free acid (target compound) serves as the hydrolyzed active species and represents a starting point for further SAR exploration at the 6- and 7-positions. Procurement of the free acid enables direct synthesis of amide, ester, and heterocyclic derivatives without the need for preliminary deprotection, accelerating analog generation for potency optimization relative to C2-substituted quinazolinones that are not represented in the Chao et al. data set.

Selective Negative Control for 6,7-Diaminoquinazolin-4-one Anti-Inflammatory Leads

Compounds 75 and 76 in the Chao et al. study (6- and 7-aminoquinazolin-4-one N3-butanoic acid derivatives) were the most potent TNF-α inhibitors with IC₅₀ values of approximately 5000 nM [1]. The target compound, bearing 6,7-dimethoxy groups instead of amino groups, showed modulated potency (IC₅₀ 3000 nM as the ethyl ester) . This structural difference makes the target compound a valuable selectivity control for distinguishing electronic vs. hydrogen-bonding contributions of the 6,7-substituents to target engagement in biochemical and cellular assays.

Physicochemical Property Benchmarking in Quinazolinone Scaffold Libraries

With a TPSA of 90.65 Ų, LogP of 1.28, and a single hydrogen bond donor, the target compound occupies a physicochemical property space distinct from both more polar analogs (e.g., 6,7-diamino derivatives with additional HBD) and more lipophilic analogs (e.g., halogenated quinazolinones) [1]. This makes it suitable for inclusion in diversity-oriented screening libraries designed to probe the relationship between quinazolinone substitution patterns and permeability, solubility, or metabolic stability.

Building Block for Fragment-Based and DNA-Encoded Library (DEL) Synthesis

The free carboxylic acid functionality at the terminus of a flexible four-carbon linker provides a synthetic handle for direct amide coupling, esterification, or bioconjugation without requiring orthogonal protecting group strategies [1]. The compound's commercial availability from multiple vendors in defined purity (≥95%) and solid form supports its use as a reliable building block for parallel synthesis, fragment elaboration, and DNA-encoded library construction where lot-to-lot reproducibility is essential for hit identification and validation .

Quote Request

Request a Quote for 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.